molecular formula C19H16N2S B5647676 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole

3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole

Cat. No.: B5647676
M. Wt: 304.4 g/mol
InChI Key: VROWZIWQXQCYCQ-UHFFFAOYSA-N
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Description

3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole is a heterocyclic compound that combines an indole core with a thiazole ring substituted with a 4-ethylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole typically involves the formation of the thiazole ring followed by its attachment to the indole core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethylbenzaldehyde with thiosemicarbazide can form the thiazole ring, which is then coupled with an indole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole is unique due to its combined indole and thiazole structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S/c1-2-13-7-9-14(10-8-13)18-12-22-19(21-18)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROWZIWQXQCYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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